molecular formula C12H15NO3S B2919123 2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate CAS No. 2191213-79-1

2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate

Cat. No.: B2919123
CAS No.: 2191213-79-1
M. Wt: 253.32
InChI Key: MQKWDGTUFODBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate is a compound that features a thiophene ring, a pyrrolidine ring, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate is unique due to the combination of the thiophene and pyrrolidine rings with an acetate group. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

[2-oxo-2-(3-thiophen-3-ylpyrrolidin-1-yl)ethyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-9(14)16-7-12(15)13-4-2-10(6-13)11-3-5-17-8-11/h3,5,8,10H,2,4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKWDGTUFODBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)N1CCC(C1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.